molecular formula C9H7NaO4S B8093102 Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate

Cat. No.: B8093102
M. Wt: 234.21 g/mol
InChI Key: QFXFWHYWZZVLAY-UHFFFAOYSA-M
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Description

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate is an organic compound with the molecular formula C9H7NaO4S. It is a sodium salt of a sulfonated benzene derivative, characterized by the presence of a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propargyl group, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the propargyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinic or thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.

    Biology: Employed in the modification of biomolecules for imaging and labeling studies.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(prop-2-yn-1-yloxy)benzoate
  • Sodium 4-(prop-2-yn-1-yloxy)benzamide
  • Sodium 4-(prop-2-yn-1-yloxy)benzonitrile

Uniqueness

Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate is unique due to the presence of both the propargyl and sulfonate groups. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in water, making it versatile for various applications in research and industry.

Properties

IUPAC Name

sodium;4-prop-2-ynoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXFWHYWZZVLAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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